molecular formula C104H64N6 B8115525 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene

2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene

Cat. No.: B8115525
M. Wt: 1397.7 g/mol
InChI Key: SOXGZQQJNNPTNZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its four carbazole units attached to a dicyanobenzene core, making it a potent donor-acceptor fluorophore. It has gained significant attention due to its excellent redox properties, chemical stability, and broad applicability in photocatalytic transformations .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique donor-acceptor properties, which allow it to participate in electron transfer processes .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered electronic properties .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene involves its role as a donor-acceptor fluorophore. The carbazole units act as electron donors, while the dicyanobenzene core serves as an electron acceptor. This arrangement facilitates efficient electron transfer processes, making the compound an effective photocatalyst . The molecular targets and pathways involved in its action include various organic substrates that undergo transformation under light irradiation .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene stands out due to its enhanced stability and broader applicability in photocatalytic reactions. Its unique structural arrangement allows for more efficient electron transfer, making it a superior choice for various applications in organic synthesis and material science .

Properties

IUPAC Name

2,3,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)102(108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70)92(66-106)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)103(91)109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72/h1-64H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXGZQQJNNPTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)C#N)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H64N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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